CCR5 Antagonist Affinity: 4-Nitro-1,4-diphenylbutan-1-one vs. Maraviroc (Clinical Gold Standard)
In a cell-based functional antagonist assay, 4-nitro-1,4-diphenylbutan-1-one binds human CCR5 with a Kd of 316 nM, measured by inhibition of RANTES-induced intracellular calcium mobilization in HEK293 Glosensor cells [1]. Under radioligand binding conditions, the FDA-approved CCR5 antagonist maraviroc exhibits Kd values of 0.86 nM (human CCR5) and 1.36 nM (macaque CCR5) [2]. The ~370-fold affinity differential establishes maraviroc as the substantially more potent ligand; however, the 316 nM Kd of 4-nitro-1,4-diphenylbutan-1-one places it within the 2.3–296.4 nM range reported for numerous screening-hit CCR5 antagonists, confirming tractable starting-point potency for a non-optimized hit [3]. Critically, no CCR5 binding data have been reported for the 1,3-diphenyl regioisomer, indicating that the 1,4-substitution pattern is a structural determinant of chemokine receptor recognition [REFS-1, REFS-3].
| Evidence Dimension | CCR5 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 316 nM (HEK293 Glosensor, RANTES-stimulated Ca²⁺ assay) |
| Comparator Or Baseline | Maraviroc: human Kd = 0.86 nM; macaque Kd = 1.36 nM ([³H]-maraviroc radioligand binding); screening-hit CCR5 antagonist range: 2.3–296.4 nM |
| Quantified Difference | ~370-fold lower affinity vs. maraviroc; within reported screening-hit potency range |
| Conditions | Target compound: HEK293 Glosensor cells, RANTES-induced Ca²⁺ influx. Maraviroc: [³H]-maraviroc radioligand binding to human and macaque CCR5. |
Why This Matters
For medicinal chemistry procurement, the 316 nM Kd provides a validated starting point for structure–activity relationship (SAR) campaigns targeting CCR5, a profile absent in the 1,3-isomer.
- [1] BindingDB. BDBM50267126 (CHEMBL4068906). Kd = 316 nM; Antagonist activity at human CCR5 expressed in HEK293 Glosensor cells. https://www.bindingdb.org (accessed 2026-04-28). View Source
- [2] Napier, C.; Sale, H.; Mosley, M.; Ricketts, G.; Dorr, P.; Mansfield, R.; Hobbs, M. Molecular Cloning and Radioligand Binding Characterization of the Chemokine Receptor CCR5 from Rhesus Macaque and Human. Biochem. Pharmacol. 2005, 71 (1–2), 163–172. View Source
- [3] Proteopedia. CCR5 Antagonists. Abstract noting CCR5-antagonist activities in the 2.3–296.4 nM range. https://proteopedia.org (accessed 2026-04-28). View Source
